molecular formula C6H13NO B13110428 (1,2-Dimethylazetidin-2-yl)methanol

(1,2-Dimethylazetidin-2-yl)methanol

Cat. No.: B13110428
M. Wt: 115.17 g/mol
InChI Key: ZVFPVBUHJDAHNO-UHFFFAOYSA-N
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Description

(1,2-Dimethylazetidin-2-yl)methanol is a chemical compound with the molecular formula C6H13NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethylazetidin-2-yl)methanol typically involves the reaction of azetidine derivatives with appropriate reagentsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethylazetidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce methylated derivatives .

Scientific Research Applications

(1,2-Dimethylazetidin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2-Dimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both methyl and hydroxymethyl groups on the azetidine ring.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1,2-dimethylazetidin-2-yl)methanol

InChI

InChI=1S/C6H13NO/c1-6(5-8)3-4-7(6)2/h8H,3-5H2,1-2H3

InChI Key

ZVFPVBUHJDAHNO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN1C)CO

Origin of Product

United States

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